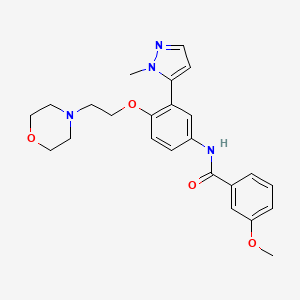
Temanogrel
Vue d'ensemble
Description
Le témanogrel, également connu sous le nom d'APD791, est un agoniste inverse de petite molécule orale du récepteur de la sérotonine 2A. Il a une activité puissante sur les plaquettes et les muscles lisses vasculaires. Le témanogrel a été étudié dans des essais cliniques de phase I chez des sujets sains afin d'évaluer sa pharmacocinétique, sa pharmacodynamique et sa sécurité .
Applications De Recherche Scientifique
Temanogrel has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the serotonin 2A receptor and its role in various chemical processes.
Biology: In biological research, this compound is used to investigate the effects of serotonin 2A receptor antagonism on cellular and molecular pathways.
Medicine: This compound has been studied for its potential therapeutic effects in conditions such as microvascular obstruction and Raynaud’s phenomenon related to systemic sclerosis
Mécanisme D'action
Target of Action
Temanogrel, also known as APD791, is a small molecule drug that primarily targets the serotonin 2A (5-HT2A) receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of platelets and vascular smooth muscle .
Mode of Action
This compound acts as an inverse agonist of the 5-HT2A receptor In the case of this compound, it inhibits the activation of the 5-HT2A receptor, thereby reducing the receptor’s activity .
Biochemical Pathways
It is known that the 5-ht2a receptor is involved in several pathways, including thecalcium signaling pathway and neuroactive ligand-receptor interaction . By acting as an inverse agonist of the 5-HT2A receptor, this compound could potentially influence these pathways, leading to downstream effects on platelet aggregation and vascular smooth muscle function .
Pharmacokinetics
It is known that this compound is an oral small molecule drug , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
This compound’s action on the 5-HT2A receptor has a potent effect on platelets and vascular smooth muscle . By inhibiting the activation of the 5-HT2A receptor, this compound can potentially reduce platelet aggregation, which is a key process in the formation of blood clots . This makes this compound a potential therapeutic agent for conditions related to thrombosis .
Action Environment
It is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction As such, factors such as diet, lifestyle, and exposure to certain environmental chemicals or toxins could potentially influence the action, efficacy, and stability of this compound
Analyse Biochimique
Biochemical Properties
Temanogrel is a highly selective antagonist of the 5-HT2A receptor, with a Ki value of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . The interaction of this compound with the 5-HT2A receptor is crucial for its function, as it inhibits the serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent vasoconstriction caused by 5-HT in a concentration-dependent manner . It also significantly inhibits 5-HT-stimulated DNA synthesis . These effects of this compound influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the 5-HT2A receptor . As an inverse agonist of this receptor, this compound inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation, such as platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Dosage Effects in Animal Models
It is known that this compound has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .
Metabolic Pathways
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with enzymes or cofactors involved in serotonin signaling .
Transport and Distribution
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with transporters or binding proteins involved in serotonin signaling .
Subcellular Localization
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it is localized to the cell membrane where the 5-HT2A receptors are located .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du témanogrel implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle
Les méthodes de production industrielle du témanogrel sont également propriétaires. En général, la production de tels composés implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes de purification telles que la cristallisation, la filtration et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le témanogrel subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le témanogrel peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure chimique du témanogrel.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule de témanogrel.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du témanogrel comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions dépendent du résultat souhaité et de la nature des réactifs utilisés.
Principaux produits formés
Les principaux produits formés à partir des réactions du témanogrel dépendent du type de réaction et des conditions utilisées. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner des molécules de témanogrel modifiées avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le témanogrel a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le témanogrel est utilisé comme outil de recherche pour étudier le récepteur de la sérotonine 2A et son rôle dans divers processus chimiques.
Biologie : En recherche biologique, le témanogrel est utilisé pour étudier les effets de l'antagonisme du récepteur de la sérotonine 2A sur les voies cellulaires et moléculaires.
Médecine : Le témanogrel a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'obstruction microvasculaire et le phénomène de Raynaud lié à la sclérodermie systémique
Mécanisme d'action
Le témanogrel exerce ses effets en agissant comme un agoniste inverse du récepteur de la sérotonine 2A. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'agrégation plaquettaire et la contraction des muscles lisses vasculaires. En inhibant le récepteur de la sérotonine 2A, le témanogrel réduit l'agrégation plaquettaire et prévient la vasoconstriction, ce qui améliore le flux sanguin et réduit le risque de thrombose .
Comparaison Avec Des Composés Similaires
Composés similaires
Ramosétron : Un antagoniste du récepteur de la sérotonine 5-HT3 utilisé pour traiter le syndrome du côlon irritable à prédominance diarrhéique et les nausées.
Sulamsérod : Un puissant antagoniste du récepteur 5-HT4 présentant une activité antiarythmique pour l'étude de la fibrillation auriculaire et des maladies cardiovasculaires.
Unicité du témanogrel
Le témanogrel est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur de la sérotonine 2A. Sa capacité à inhiber l'amplification médiée par la sérotonine de l'agrégation plaquettaire stimulée par l'ADP et à prévenir la vasoconstriction en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQUKRCASTCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237321 | |
| Record name | Temanogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis. | |
| Record name | APD791 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
887936-68-7 | |
| Record name | Temanogrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temanogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMANOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

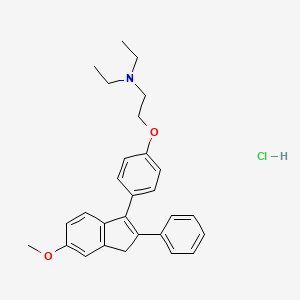
![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
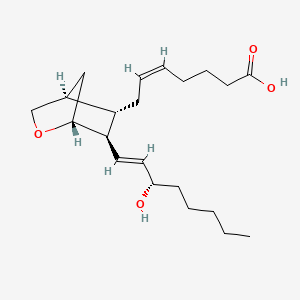
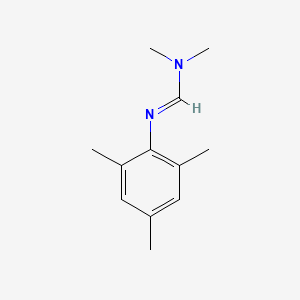
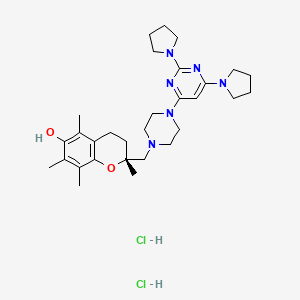
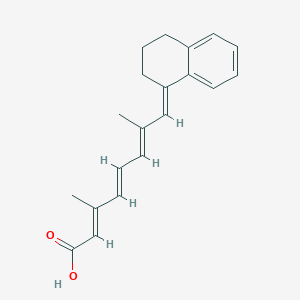


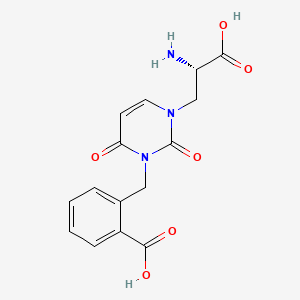
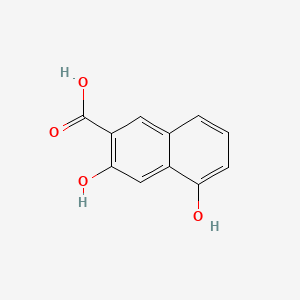
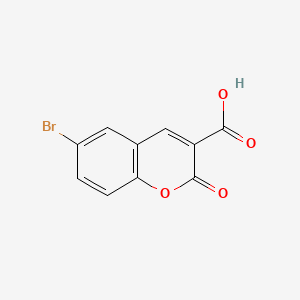
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
